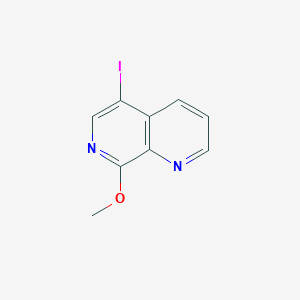

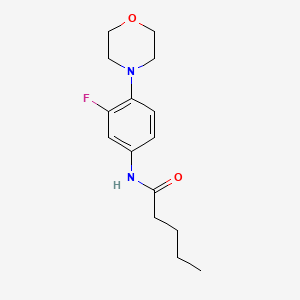

5-Iodo-8-methoxy-1,7-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

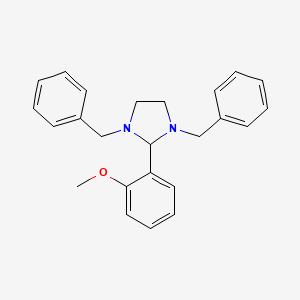

5-Iodo-8-methoxy-1,7-naphthyridine is a compound that falls under the class of heterocyclic compounds known as naphthyridines . Naphthyridines are important in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Various strategies have been developed for the synthesis of 1,8-naphthyridines, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Applications De Recherche Scientifique

Colorimetric Detection of Iodide Ion

5-Iodo-8-methoxy-1,7-naphthyridine derivatives have been utilized in the development of colorimetric sensors for the selective detection of iodide ions. A study by BoAli et al. (2018) highlighted the synthesis of 1,5-naphthyridine-based conjugated polymers that exhibit significant color change and sensitivity towards iodide ions in aqueous solutions, demonstrating potential applications in environmental monitoring and analytical chemistry (BoAli et al., 2018).

Antibacterial Activity

Research by Hansen et al. (2005) explored the antibacterial properties of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone derivatives, assessing their effectiveness in inhibiting bacterial protein synthesis. This study suggests the potential of naphthyridine compounds in developing new antibacterial agents, despite challenges in achieving effective cellular penetration (Hansen et al., 2005).

Synthesis and Antitumor Activity

Naphthyridine derivatives have been investigated for their antitumor activities. A notable study by Zeng et al. (2012) designed 1,6-naphthyridine-7-carboxamides with various substitutions, revealing potent inhibition against HIV-1 integrase and cytotoxicity in cancer cell lines. This research opens pathways for repositioning HIV-1 integrase inhibitors as cancer therapeutics, highlighting the versatility of the naphthyridine scaffold (Zeng et al., 2012).

Corrosion Inhibition

Singh et al. (2016) investigated the effectiveness of naphthyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings demonstrate high inhibition efficiency, suggesting applications in protecting metal surfaces against corrosion, which is crucial for industrial maintenance and preservation (Singh et al., 2016).

Propriétés

IUPAC Name |

5-iodo-8-methoxy-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNFSKTYYWYXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1N=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-8-methoxy-1,7-naphthyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)

![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)